![molecular formula C12H18IN B3321967 4-Iodo-2,6-bis(1-methylethyl)benzenamine CAS No. 140411-20-7](/img/structure/B3321967.png)
4-Iodo-2,6-bis(1-methylethyl)benzenamine
Overview
Description
4-Iodo-2,6-bis(1-methylethyl)benzenamine is a chemical compound with the molecular formula C12H18IN . It has a molecular weight of 303.18 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Iodo-2,6-bis(1-methylethyl)benzenamine consists of a benzene ring substituted with an iodine atom and two isopropyl groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-2,6-bis(1-methylethyl)benzenamine such as its density, melting point, and boiling point are not specified in the sources I found .Scientific Research Applications
Basic Information
“4-Iodo-2,6-bis(1-methylethyl)benzenamine” is a chemical compound with the molecular formula C12H19IN . It has a molecular weight of 177.2860 . The IUPAC Standard InChI for this compound is InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
.
Synthesis of Novel Iodinated Iminodiacetic Acid Analogues
One of the significant applications of “4-Iodo-2,6-bis(1-methylethyl)benzenamine” is in the synthesis of novel iodinated iminodiacetic acid analogues . These compounds are new agents for hepatobiliary imaging . The synthesis and characterization of N-[2-[[4-iodo-2,6-bis(1-methylethyl)phenyl]amino]-2-oxoethyl]-N-(carboxymethyl)glycine
and N-[2-[(4-iodo-2,6-diethylphenyl)amino]-2-oxoethyl]-N-(carboxymethyl)glycine
is presented .
properties
IUPAC Name |
4-iodo-2,6-di(propan-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZUVYNMYZNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,6-bis(1-methylethyl)benzenamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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